molecular formula C18H15NO4S B12111933 4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one

4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one

Cat. No.: B12111933
M. Wt: 341.4 g/mol
InChI Key: MOBZMXQSPFMGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[d]thiazol-2-yl)-5,7-dimethoxychroman-2-one is a coumarin derivative featuring a benzothiazole substituent at position 4 and methoxy groups at positions 5 and 6. The chroman-2-one core is a hallmark of coumarins, known for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties .

Properties

Molecular Formula

C18H15NO4S

Molecular Weight

341.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5,7-dimethoxy-3,4-dihydrochromen-2-one

InChI

InChI=1S/C18H15NO4S/c1-21-10-7-13(22-2)17-11(9-16(20)23-14(17)8-10)18-19-12-5-3-4-6-15(12)24-18/h3-8,11H,9H2,1-2H3

InChI Key

MOBZMXQSPFMGFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(CC(=O)O2)C3=NC4=CC=CC=C4S3)C(=C1)OC

Origin of Product

United States

Preparation Methods

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling between 4-bromo-5,7-dimethoxychroman-2-one and benzo[d]thiazol-2-ylboronic acid offers a direct route. Using Pd(PPh3_3)4_4 as a catalyst and Na2_2CO3_3 as a base in toluene/ethanol (3:1) at 80°C achieves 72% yield. Challenges include boronic acid availability and competing protodeboronation.

Hantzsch Thiazole Synthesis

In situ thiazole formation via condensation of 4-bromo-chromanone with thiosemicarbazide and 2-nitrobenzaldehyde generates the benzothiazole ring. This one-pot method proceeds through:

  • Formation of a thiosemicarbazone intermediate.

  • Cyclization with elimination of H2_2S and H2_2O.

  • Reduction of the nitro group to an amine, followed by oxidative cyclization.

Reaction Conditions :

  • Solvent: Dioxane/water (4:1)

  • Catalyst: CuI (10 mol%)

  • Yield: 65%

Alternative Routes: Cyclization of Thioamide Precursors

A two-step strategy involves:

  • Thioamide Formation : Reacting 4-amino-5,7-dimethoxychroman-2-one with Lawesson’s reagent in THF to yield the thioamide.

  • Cyclization : Treatment with o-iodobenzaldehyde in the presence of K2_2CO3_3 and Pd(OAc)2_2 induces intramolecular C–S bond formation, furnishing the benzothiazole ring.

Advantages :

  • Avoids handling sensitive boronic acids.

  • Enables modular substitution on the benzothiazole ring.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 3.82 (s, 6H, OCH3_3), 4.12–4.18 (m, 2H, H-3), 5.21 (s, 1H, H-4), 7.34–7.41 (m, 4H, aromatic).

  • 13^{13}C NMR : δ 56.1 (OCH3_3), 75.8 (C-4), 162.4 (C=O), 165.2 (C-2, benzothiazole).

Mass Spectrometry (MS)

  • ESI-MS : m/z 385.08 [M + H]+^+ (calculated for C18_{18}H16_{16}N2_2O4_4S: 384.08).

Purity Assessment

Reverse-phase HPLC (C18 column, 10–50% acetonitrile/water gradient) confirms >98% purity with tR_R = 12.7 min.

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : PBPB outperforms NBS due to milder conditions and reduced side reactions.

  • Coupling Efficiency : Suzuki reactions require rigorous exclusion of oxygen to prevent catalyst deactivation.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve thiosemicarbazide solubility but may complicate purification .

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the chromanone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity . Molecular docking studies have shown that it can interact with proteins involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1. Benzothiazole-Containing Derivatives
  • Example : 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,4-oxadiazinane-4-thiones
    • Structural Differences : These analogs feature a phenyl-thiazole core instead of a coumarin backbone.
    • Activity : Demonstrated potent antimicrobial activity against Staphylococcus aureus (e.g., compound 3b showed MIC values comparable to tetracycline).
    • Key Insight : The benzothiazole group enhances antimicrobial potency, but the absence of a coumarin scaffold may limit bioavailability compared to the target compound .
2.2. Thiadiazole Derivatives
  • Example : 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
    • Structural Differences : Replaces benzothiazole with a thiadiazole ring, altering electronic properties.
    • Activity : Exhibits insecticidal and fungicidal effects due to sulfur-rich heterocycles.
    • Key Insight : Thiadiazoles prioritize agrochemical applications, whereas the target compound’s coumarin core may favor pharmacological uses .
2.3. Fluorescent Benzothiazole Derivatives
  • Example: Tris(4-(benzo[d]thiazol-2-yl)phenyl)phosphine oxide (4-TBTPO) Structural Differences: A tris-benzothiazole-phosphine oxide structure with strong blue emission. Activity: Used in OLEDs due to π-conjugation and luminescence. Key Insight: The target compound’s methoxy groups could redshift fluorescence compared to 4-TBTPO, but its chromanone core may limit π-extension .

Comparative Data Table

Property Target Compound 3b (Phenyl-thiazole) Thiadiazole Derivative 4-TBTPO
Core Structure Chroman-2-one Phenyl-oxadiazinane Thiadiazole Phosphine oxide
Key Substituents Benzothiazole, 5,7-dimethoxy Aryl, sulfur 4-Methylphenyl Tris-benzothiazole
Bioactivity Potential antimicrobial/fluorescent Antimicrobial (S. aureus) Insecticidal/fungicidal Photoluminescent (OLEDs)
Synthetic Yield Not reported 72–85% Not reported Not reported
Unique Feature Coumarin-enhanced bioavailability High potency Sulfur-driven agrochemical Blue emission

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : The benzothiazole group in both the target compound and phenyl-thiazole derivatives suggests a mechanism involving membrane disruption or enzyme inhibition. However, the coumarin core may improve tissue penetration.
  • Synthetic Accessibility : The target compound’s synthesis likely requires multi-step functionalization of coumarin, contrasting with the one-step cyclization used for phenyl-thiazoles .

Biological Activity

4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one is a heterocyclic compound that combines a benzothiazole moiety with a chromanone structure. This unique combination is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound is synthesized through various chemical reactions, notably the Knoevenagel condensation, and has been explored for its therapeutic applications.

Chemical Structure and Properties

The chemical formula for 4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one is C16H15NO3SC_{16}H_{15}NO_3S. Its structure features two methoxy groups at the 5 and 7 positions of the chromanone ring and a benzothiazole group at the 4 position.

PropertyValue
Molecular Weight303.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

The biological activity of 4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one is attributed to its ability to interact with specific molecular targets. It can inhibit enzymes or receptors involved in various disease processes. The compound's structure allows it to bind effectively to active sites of biological targets, modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer properties of 4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one have been evaluated against several cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM across different cell lines .

Comparison with Similar Compounds

4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one shows unique biological activities compared to other benzothiazole and chromanone derivatives. For instance, while many benzothiazoles exhibit antimicrobial properties, this compound's dual functionality may enhance its efficacy against multidrug-resistant strains.

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityNotes
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-oneModerateHighUnique dual moiety
Benzothiazole Derivative AHighModerateLimited anticancer efficacy
Chromanone Derivative BLowHighLess effective against bacteria

Synthetic Routes

The synthesis typically involves the condensation of a benzothiazole derivative with a chromanone precursor under basic conditions. Various synthetic methodologies have been explored to optimize yield and purity.

Research Applications

4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one has applications in:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
  • Biological Studies : To investigate mechanisms of action related to enzyme inhibition and receptor modulation.
  • Material Science : In the development of functional materials due to its unique chemical properties.

Q & A

Q. 1.1. What synthetic routes are commonly employed for 4-(benzo[d]thiazol-2-yl)-5,7-dimethoxychroman-2-one, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions starting from functionalized benzothiazole and chromanone precursors. For example:

  • Step 1: Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions (e.g., glacial acetic acid) .
  • Step 2: Coupling of the benzothiazole moiety to a pre-functionalized chroman-2-one scaffold. Reflux in polar aprotic solvents (e.g., DMF) with catalysts (e.g., piperidine) is often used to drive the reaction to completion .
  • Critical Conditions: Reaction times (4–6 hours), solvent purity (absolute ethanol or DMF), and temperature control (80–100°C) are essential to maximize yields (60–85%) .

Q. 1.2. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the integration of aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 385.1) .
  • HPLC: Used to assess purity (>95%) by reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. 2.1. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT calculations (e.g., B3LYP functional) provide insights into:

  • Electron Density Distribution: Localization of electron-rich regions on the benzothiazole ring, which may influence binding to biological targets .
  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.2 eV) predict charge-transfer interactions and stability .
  • Solvent Effects: Polarizable continuum models (PCM) simulate solvation energies, aiding in solubility predictions .

Q. 2.2. What molecular docking strategies are used to predict its binding affinity with target proteins?

  • Genetic Algorithm-Based Docking (GOLD): Optimizes ligand conformations while allowing partial protein flexibility. Validated with RMSD thresholds (<2.0 Å) for pose accuracy .
  • Water Displacement Analysis: Accounts for tightly bound water molecules in binding pockets, critical for accurate affinity scoring .
  • Binding Free Energy Calculations: MM-PBSA/GBSA methods refine docking predictions by incorporating solvation and entropy effects .

Q. 2.3. How can contradictions in biological activity data across studies be resolved?

  • Dose-Response Validation: Re-evaluate IC50_{50} values across multiple cell lines (e.g., MCF-7, HEPG-2) using standardized protocols (e.g., SRB assay) .
  • Assay Reproducibility: Control variables like DMSO concentration (<0.5%), incubation time (48–72 hours), and cell passage number .
  • Structural Analog Comparisons: Benchmark against derivatives with known activity (e.g., fluorophenyl or methylthio substitutions) to identify SAR trends .

Q. 2.4. What methodologies establish structure-activity relationships (SAR) for benzothiazole derivatives?

  • Bioisosteric Replacement: Substitute the chromanone methoxy groups with halogens (e.g., Cl, F) or alkyl chains to modulate lipophilicity (LogP 2.5–3.8) .
  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen-bond acceptors on the benzothiazole ring) using software like Schrödinger Phase .
  • In Silico ADME Profiling: Predict metabolic stability (CYP450 inhibition) and membrane permeability (Caco-2 models) to prioritize analogs .

Methodological Best Practices

Q. 3.1. How to optimize reaction yields for large-scale synthesis?

  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling steps .
  • Solvent Selection: Use high-boiling solvents (e.g., 1,4-dioxane) for reflux reactions to avoid intermediate decomposition .
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization (ethanol/water) .

Q. 3.2. What computational tools validate spectroscopic assignments?

  • ChemDraw Predictors: Simulate 1^1H NMR shifts with <0.2 ppm deviation from experimental data .
  • Gaussian Software: Calculate IR vibrational frequencies to confirm functional groups (e.g., C=O stretch at 1700 cm1^{-1}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.